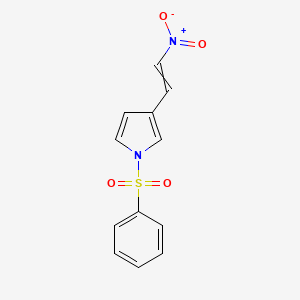![molecular formula C14H19NO2 B8604016 [4-(hydroxymethyl)-3-methylphenyl]-piperidin-1-ylmethanone](/img/structure/B8604016.png)
[4-(hydroxymethyl)-3-methylphenyl]-piperidin-1-ylmethanone
描述
[4-(hydroxymethyl)-3-methylphenyl]-piperidin-1-ylmethanone is an organic compound that features a phenyl ring substituted with a hydroxymethyl group and a methyl group, along with a piperidyl group attached to a methanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(hydroxymethyl)-3-methylphenyl]-piperidin-1-ylmethanone typically involves the reaction of 4-(hydroxymethyl)-3-methylbenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the attainment of high-purity product.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-3-methyl-phenyl-(1-piperidyl)methanone.
Reduction: 4-(Hydroxymethyl)-3-methyl-phenyl-(1-piperidyl)methanol.
Substitution: 4-(Hydroxymethyl)-3-methyl-2-nitrophenyl-(1-piperidyl)methanone.
科学研究应用
Chemistry
In chemistry, [4-(hydroxymethyl)-3-methylphenyl]-piperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It is studied for its interactions with biological targets, which may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for applications in the development of polymers and other high-performance materials.
作用机制
The mechanism of action of [4-(hydroxymethyl)-3-methylphenyl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets in biological systems. The piperidyl group is known to interact with neurotransmitter receptors, potentially modulating their activity. The hydroxymethyl and methyl groups on the phenyl ring may influence the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
- 4-(Hydroxymethyl)phenylmethanone
- 4-(Hydroxymethyl)phenylmethanone
- 4-(Hydroxymethyl)phenylphenyl)methanone
Uniqueness
Compared to similar compounds, [4-(hydroxymethyl)-3-methylphenyl]-piperidin-1-ylmethanone is unique due to the presence of both a hydroxymethyl group and a piperidyl group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC 名称 |
[4-(hydroxymethyl)-3-methylphenyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C14H19NO2/c1-11-9-12(5-6-13(11)10-16)14(17)15-7-3-2-4-8-15/h5-6,9,16H,2-4,7-8,10H2,1H3 |
InChI 键 |
RERFFNFCCMJFSM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCCC2)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

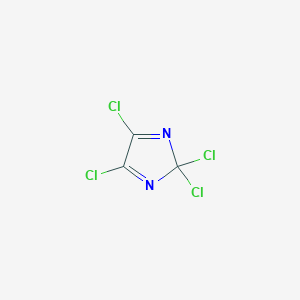
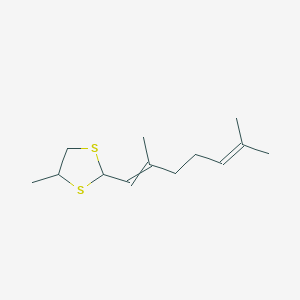
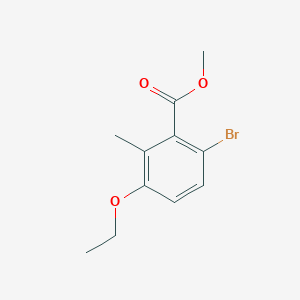
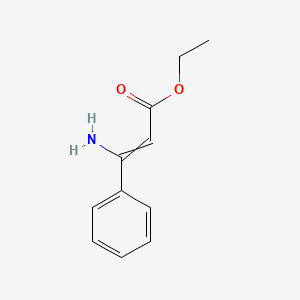
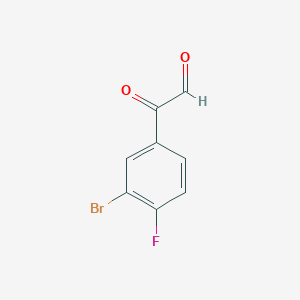
![5-[1-Methyl-1-(4-nitro-phenyl)-ethyl]-1H-pyrazole](/img/structure/B8603984.png)
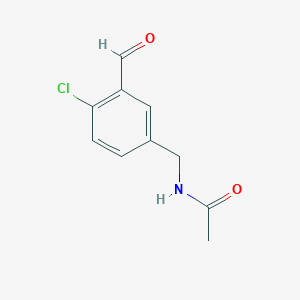
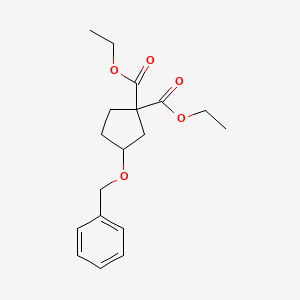
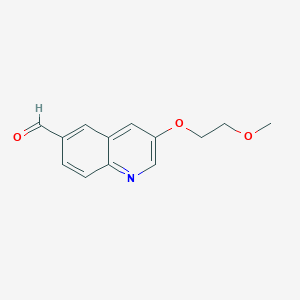
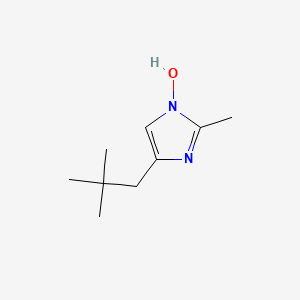
![1-Methyl-2-[nitro(phenylsulfanyl)methylidene]imidazolidine](/img/structure/B8604028.png)
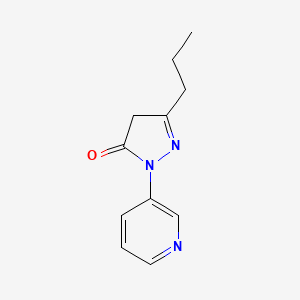
![Tert-butyl 2-[(benzylamino)methyl]-2-(hydroxymethyl)pyrrolidine-1-carboxylate](/img/structure/B8604042.png)
